molecular formula C12H15N5O B6448347 3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2549021-21-6

3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one

Cat. No. B6448347
CAS RN: 2549021-21-6
M. Wt: 245.28 g/mol
InChI Key: MACYPJSFKVAUJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole-containing compounds have demonstrated potent antibacterial and antimycobacterial effects. Researchers have explored their potential in combating bacterial infections, including drug-resistant strains. The unique structural features of this compound contribute to its activity against microbial pathogens .

Anti-Inflammatory Properties

Imidazole derivatives exhibit anti-inflammatory effects by modulating immune responses. These compounds may serve as promising candidates for developing novel anti-inflammatory drugs. Researchers investigate their mechanisms of action and evaluate their efficacy in preclinical models .

Antitumor and Anticancer Potential

Studies have highlighted the antitumor and anticancer properties of imidazole-containing molecules. Researchers explore their impact on cancer cell growth, apoptosis, and metastasis. The compound’s structure influences its interaction with cellular targets, making it an exciting area of research .

Antidiabetic Effects

Imidazole-based compounds have been investigated for their potential in managing diabetes. Researchers study their impact on glucose metabolism, insulin sensitivity, and related pathways. These findings contribute to the development of new antidiabetic agents .

Antioxidant Activity

The presence of imidazole rings often correlates with antioxidant properties. Researchers examine how this compound scavenges free radicals and protects cells from oxidative stress. Such insights aid in designing antioxidants for health and disease prevention .

Anti-Protozoal and Antifungal Applications

Imidazole derivatives have shown promise against protozoal parasites and fungal infections. Their activity extends to organisms like Trypanosoma and Aspergillus fumigatus. Investigating their mode of action and optimizing their efficacy is crucial for therapeutic development .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structures and functional groups. Some imidazole compounds are used in commercially available drugs, indicating that they can be safe for human use under certain conditions .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole compounds suggests that they may have many potential applications in future drug development .

properties

IUPAC Name

3-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-15-4-3-14-11(12(15)18)17-7-10(8-17)6-16-5-2-13-9-16/h2-5,9-10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACYPJSFKVAUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CC(C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one

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